5-Methoxy-3-methylisoxazolo[4,5-b]pyridine
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Overview
Description
5-Methoxy-3-methylisoxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methylisoxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylisoxazol-5-amine with methoxy-substituted pyridine derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methylisoxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaOMe in methanol as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-3-methylisoxazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer and antibacterial properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methylisoxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of cytochrome P450 enzymes, preventing the conversion of substrates into their respective products. This inhibition can lead to a decrease in the biosynthesis of certain hormones and other biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazolo[4,5-b]pyridine: Lacks the methoxy group, which can affect its reactivity and biological activity.
5-Methoxy-1H-pyrazolo[3,4-c]pyridine: Similar structure but with a pyrazole ring instead of an isoxazole ring.
Isoxazolo[5,4-b]pyridine: Another isomer with different positioning of the nitrogen and oxygen atoms in the ring.
Uniqueness
5-Methoxy-3-methylisoxazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially its interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-methoxy-3-methyl-[1,2]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8N2O2/c1-5-8-6(12-10-5)3-4-7(9-8)11-2/h3-4H,1-2H3 |
InChI Key |
UUMIUNPEYWVERS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1N=C(C=C2)OC |
Origin of Product |
United States |
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